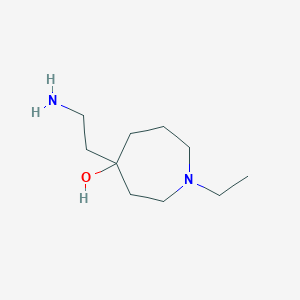
3-(Methoxymethyl)piperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)piperidine-3-carbonitrile is an organic compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxymethyl group and a nitrile group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with methoxymethylating agents and nitrile sources. One common method includes the use of methoxymethyl chloride and sodium cyanide under basic conditions to introduce the methoxymethyl and nitrile groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Methoxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Piperidine-3-carbonitrile: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
Methoxymethylpyrrolidine: Features a five-membered ring instead of a six-membered piperidine ring, leading to variations in steric and electronic effects.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(methoxymethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c1-11-7-8(5-9)3-2-4-10-6-8/h10H,2-4,6-7H2,1H3 |
InChI Key |
DVBDEQJETPXVMF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCNC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)

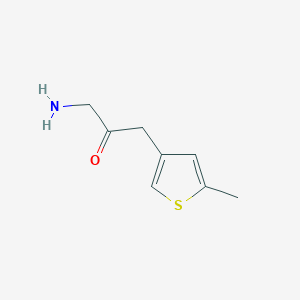
![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)

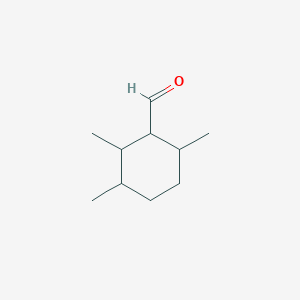

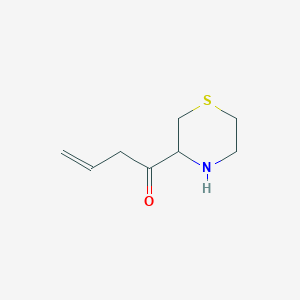
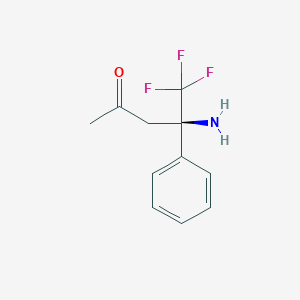
![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
